REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]C#N)=[CH:4][CH:3]=1.CC(C)([O-:14])C.[Na+].Cl[CH2:18][CH2:19][O:20][CH2:21][CH2:22]Cl.OS(O)(=O)=O.CN([CH:32]=[O:33])C>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:32]([OH:33])=[O:14])[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
ClCCOCCCl
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was aged at 10° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with a 1.0M H3PO4 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×25 mL)
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCOCC1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |